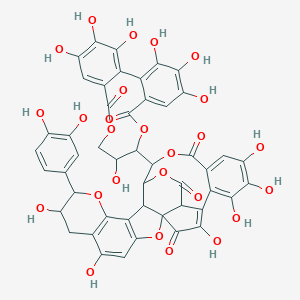
Camelliatannin F
Description
Camelliatannin F is a hydrolyzable tannin first isolated from the leaves of Camellia japonica L., a species within the Theaceae family. Structurally, it comprises an epicatechin unit linked to a C-glucosidically bonded ellagic acid moiety . This compound belongs to the broader class of complex tannins (CoT), which are characterized by covalent bonds between flavan-3-ols (e.g., catechin) and gallotannins (GT) or ellagitannins (ET) . This compound exhibits a molecular formula of C41H30O26 and a molecular weight of approximately 962.6 g/mol . Its isolation and structural elucidation have facilitated investigations into its bioactivities, including antioxidant and antiviral properties .
Properties
CAS No. |
154561-15-6 |
|---|---|
Molecular Formula |
C48H34O26 |
Molecular Weight |
1026.8 g/mol |
IUPAC Name |
9-(3,4-dihydroxyphenyl)-15-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-5,8,20,21,22,25-hexahydroxy-2,10,16,29-tetraoxaheptacyclo[12.12.3.01,13.03,12.06,11.018,23.024,27]nonacosa-3(12),4,6(11),18,20,22,24-heptaene-17,26,28-trione |
InChI |
InChI=1S/C48H34O26/c49-15-2-1-10(3-17(15)51)38-21(55)4-11-16(50)8-23-27(39(11)70-38)29-41-42(73-46(67)14-7-20(54)33(59)36(62)26(14)28-30(47(68)72-41)48(29,74-23)43(64)37(28)63)40-22(56)9-69-44(65)12-5-18(52)31(57)34(60)24(12)25-13(45(66)71-40)6-19(53)32(58)35(25)61/h1-3,5-8,21-22,29-30,38,40-42,49-63H,4,9H2 |
InChI Key |
QVQMITBCNKWSNM-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Other CAS No. |
154561-15-6 |
Synonyms |
camelliatannin F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Tannins
Structural Comparison
Camelliatannin F shares structural similarities with other tannins derived from Camellia species and related plants. Key comparisons include:
Key Observations :
- This compound and Acutissimin A both contain flavan-3-ol units but differ in glycosylation patterns. The C-glucosidic bond in this compound enhances its stability compared to non-glycosylated analogs .
- Camelliatannin H, a dimeric tannin, exhibits higher molecular weight and complexity than this compound, likely influencing its bioactivity .
Bioactivity Comparison
Antiviral Activity
- Camelliatannin H: Demonstrates 54% inhibition of HIV-1 protease at 50 µM, attributed to its dimeric structure and multiple phenolic groups .
- This compound : Exhibits moderate HIV-1 reverse transcriptase inhibition (~30% at 50 µM) but weaker protease inhibition compared to Camelliatannin H .
- Pedunculagin : Shows broad-spectrum antiviral activity, including inhibition of Epstein-Barr virus (EBV) activation, via interference with viral envelope proteins .
Antioxidant Capacity
- This compound and A exhibit stronger free radical scavenging (IC50 ~10 µM in DPPH assay) than monomeric tannins like pedunculagin (IC50 ~25 µM) due to their additional phenolic hydroxyl groups .
Pharmacological Relevance
Q & A
Q. How can in vivo studies on this compound balance ethical constraints with translational relevance?
- Methodological Answer : Optimize experimental design via:
- Use of transgenic models (e.g., Nrf2-knockout mice) to reduce sample size while maintaining statistical power.
- Adherence to ARRIVE guidelines for humane endpoints and data transparency.
- Alternative models (e.g., zebrafish embryos) for preliminary toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


